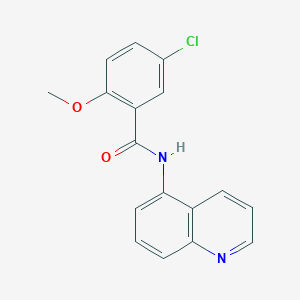
5-chloro-2-methoxy-N-5-quinolinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-5-quinolinylbenzamide, also known as CQBA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Mecanismo De Acción
The mechanism of action of 5-chloro-2-methoxy-N-5-quinolinylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 5-chloro-2-methoxy-N-5-quinolinylbenzamide has been shown to inhibit the activity of several enzymes involved in cancer cell growth, and has also been found to inhibit the signaling pathway that regulates the growth and survival of cancer cells.
Biochemical and Physiological Effects
5-chloro-2-methoxy-N-5-quinolinylbenzamide has a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 5-chloro-2-methoxy-N-5-quinolinylbenzamide has been found to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective properties, and has been studied for its potential use in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloro-2-methoxy-N-5-quinolinylbenzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for researchers studying cancer biology. However, there are also some limitations to using 5-chloro-2-methoxy-N-5-quinolinylbenzamide in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 5-chloro-2-methoxy-N-5-quinolinylbenzamide has been found to have some toxicity in certain cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-chloro-2-methoxy-N-5-quinolinylbenzamide. One area of research that is particularly promising is the development of new drugs based on the structure of 5-chloro-2-methoxy-N-5-quinolinylbenzamide. Researchers are currently exploring ways to modify the structure of 5-chloro-2-methoxy-N-5-quinolinylbenzamide to improve its efficacy and reduce its toxicity. Additionally, researchers are studying the potential use of 5-chloro-2-methoxy-N-5-quinolinylbenzamide in combination with other drugs to enhance its anti-cancer properties. Finally, researchers are also exploring the potential use of 5-chloro-2-methoxy-N-5-quinolinylbenzamide in the treatment of other diseases, such as malaria and Alzheimer's disease.
Métodos De Síntesis
The synthesis of 5-chloro-2-methoxy-N-5-quinolinylbenzamide involves several steps. The first step is the preparation of 5-chloro-2-methoxybenzoic acid, which is then reacted with 5-aminoquinoline to form 5-chloro-2-methoxy-N-5-quinolinylbenzamide. This process can be optimized to increase the yield of the final product.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N-5-quinolinylbenzamide has been extensively studied for its potential use in scientific research. One area of research where 5-chloro-2-methoxy-N-5-quinolinylbenzamide has been particularly useful is in the study of cancer. 5-chloro-2-methoxy-N-5-quinolinylbenzamide has been found to have anti-cancer properties, and has been shown to inhibit the growth of several types of cancer cells in vitro. In addition to its anti-cancer properties, 5-chloro-2-methoxy-N-5-quinolinylbenzamide has also been studied for its potential use in the treatment of other diseases, such as malaria and Alzheimer's disease.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-quinolin-5-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-16-8-7-11(18)10-13(16)17(21)20-15-6-2-5-14-12(15)4-3-9-19-14/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGICLMUFXUCUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197601 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-2-methoxy-N-5-quinolinylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5785667.png)

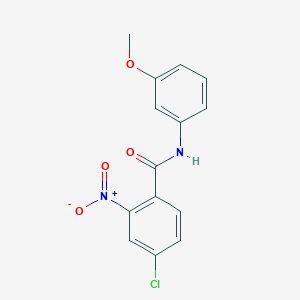
![2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone](/img/structure/B5785679.png)
![4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5785687.png)
![5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine](/img/structure/B5785695.png)
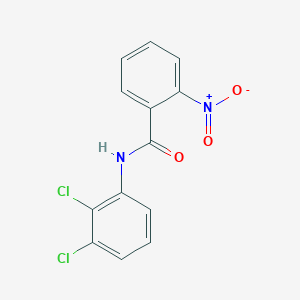
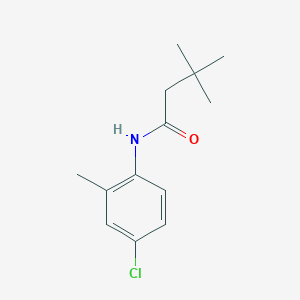
![7-(4-methoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5785708.png)
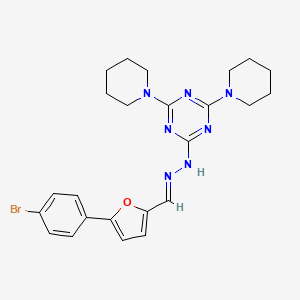
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5785714.png)
![N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5785721.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5785723.png)
![2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5785730.png)